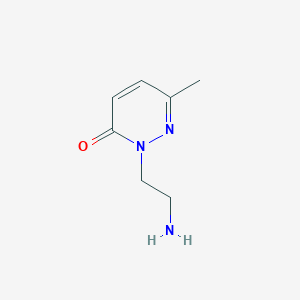

2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

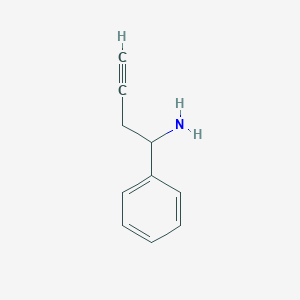

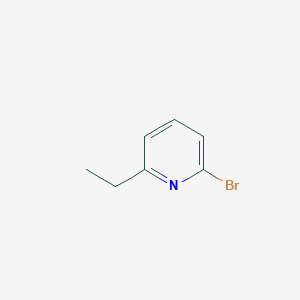

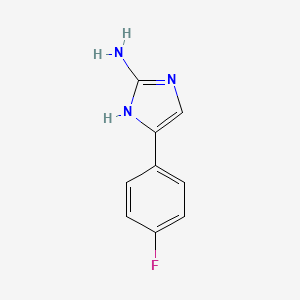

The molecular structure of similar compounds involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The 2-aminoethyl group is likely attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Similar compounds are often solid at room temperature, and they may be soluble in water or organic solvents .Aplicaciones Científicas De Investigación

Chemical Synthesis

- 2-Cyanopyridazin-3(2H)-ones, including 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, are effective and chemoselective electrophilic cyanating agents, useful for N-, S-, or C-cyanation of a variety of nucleophiles in both water and tetrahydrofuran (Kim et al., 2005).

Biological Activity

- Derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, a related compound, show antiradical activity against DPPH and ABTS radicals, highlighting potential therapeutic applications (Kulakov et al., 2018).

Heterocyclic Chemistry

- Research on the chemistry of pyrimido[1,2‐B]pyridazinones, which are structurally similar to this compound, provides insights into the reactivity and potential applications of these heterocyclic compounds in chemical synthesis (Mátyus et al., 1988).

Molecular Structure

- The study of simple pyridazin-3(2H)-ones, including 6-methylpyridazin-3(2H)-one, reveals insights into their molecular structures, which are crucial for understanding their chemical behavior and potential applications (Blake & Mcnab, 1996).

Pyridazine Derivatives

- Novel derivatives of 2-alkyl 6-substituted pyridazin-3(2H)-ones have been synthesized and screened as COX inhibitors, analgesic, and anti-inflammatory agents. This suggests potential pharmaceutical applications of compounds structurally related to this compound (Loksha & Abd-Alhaseeb, 2020).

Corrosion Inhibition

- Pyridazine compounds, including derivatives of 6-methylpyridazin-3(2H)-one, have been studied for their role in inhibiting steel corrosion in acidic environments, demonstrating their potential application in industrial corrosion protection (Bouklah et al., 2006).

Organocatalysis

- 2-Aminopyridine derivatives, closely related to this compound, have been used as organocatalysts in the synthesis of various therapeutically and industrially important arenes and heteroarenes (Maheswari et al., 2020).

Mecanismo De Acción

Target of Action

The compound 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, also known as 2-(2-aminoethyl)-6-methyl-2,3-dihydropyridazin-3-one, has been found to interact with Histamine H2 Receptors . These receptors are widely distributed in the brain and play a significant role in various physiological and pathological processes .

Mode of Action

The compound interacts with its targets, the Histamine H2 Receptors, leading to a series of changes. It was found that overexpression of Hrh2 mRNA and administration of H2R agonists alleviated major schizophrenia-related phenotypes . .

Biochemical Pathways

The compound affects the histaminergic system, which is related to schizophrenia . The histaminergic system plays a crucial role in many physiological processes, including sleep and wakefulness, food intake, learning, and memory . Alteration of this system could lead to various pathological conditions, including schizophrenia .

Pharmacokinetics

It is known that the compound undergoes almost complete first-pass metabolism . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The compound’s action results in the alleviation of major schizophrenia-related phenotypes . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the stability of a similar compound, FA 0.83 Cs 0.17 Pb (I 0.90 Br 0.10) 3, was greatly enhanced under humid and thermal stress conditions when Tris (2-aminoethyl)amine (TAEA) was incorporated in the perovskite precursor . This suggests that the action environment can significantly influence the action and stability of compounds with similar structures.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-aminoethyl)-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6-2-3-7(11)10(9-6)5-4-8/h2-3H,4-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWPKEBMVDXJMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60518237 |

Source

|

| Record name | 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60518237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344259-15-0 |

Source

|

| Record name | 2-(2-Aminoethyl)-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60518237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.